2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of 233.12 g/mol. This compound is structurally characterized by a thiazole ring fused to a pyridine ring, with a bromine atom and a methyl group substituent. The compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of anticoagulant drugs.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine belongs to the class of thiazole derivatives. Its classification as a heterocyclic compound places it within a category known for diverse biological activities, making it of interest in pharmaceutical research.
The synthesis of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves bromination reactions. A common method includes the bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using bromine or brominating agents under controlled conditions to introduce the bromine substituent at the 2-position of the thiazole ring .
The molecular structure of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine features:
The structural representation can be described using the SMILES notation: CN1CCC2=C(C1)SC(=N2)Br
.
The compound can participate in various chemical reactions due to its functional groups:
The reactivity profile allows for further functionalization of the compound to create derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
While specific mechanisms for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are not extensively documented in literature, its structural similarity to other thiazole-containing compounds suggests potential interactions with biological targets such as enzymes involved in coagulation processes.
Research indicates that derivatives of this compound may act as inhibitors of activated coagulation factor X (a key target in thrombus-related diseases), which positions it as a candidate for therapeutic development in anticoagulant therapies .
Relevant data indicate that handling should be performed under inert conditions to maintain purity and prevent degradation.
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine serves primarily as an intermediate in synthetic pathways leading to biologically active compounds. Its potential applications include:
This compound's unique structure and reactivity make it an important subject for ongoing research in medicinal chemistry and drug development.
Thiazolo[5,4-c]pyridines belong to the [5,6]-fused bicyclic systems where the thiazole ring (positions 5,4) merges with the pyridine ring (position c). This classification dictates distinct electronic properties and reactivity patterns compared to isomeric scaffolds like thiazolo[4,5-b]pyridines. The core structure exhibits three key variations:
Table 1: Structural Variants of Thiazolo[5,4-c]pyridine Core
Compound Type | Ring Saturation | Key Substituents | Representative Example |
---|---|---|---|
Fully Aromatic | Unsaturated | H, Br, alkyl | 2-Bromothiazolo[5,4-c]pyridine |
4,5,6,7-Tetrahydro (basic scaffold) | Pyridine ring saturated | H at N5, Br at C2 | 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (MW: 219.1 g/mol) [7] |
5-Alkyl substituted | Pyridine ring saturated | Alkyl at N5, Br at C2 | 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (MW: 233.13 g/mol) |
The 5-methyl group in the title compound critically influences ring conformation. Saturation of the pyridine ring (4,5,6,7-tetrahydro) reduces planarity, promoting a puckered conformation that enhances interaction with hydrophobic enzyme pockets. Bromine at C2, adjacent to the thiazole sulfur, creates an electron-deficient center ideal for nucleophilic displacement. X-ray crystallography of analogues confirms orthogonal orientation between thiazole and reduced pyridine rings, with the methyl group adopting equatorial positions to minimize steric strain [6] .
Table 2: Molecular Characteristics of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₇H₉BrN₂S | PubChem CID 11172335 [1] |
Molecular Weight | 233.13 g/mol | ChemicalBook |
Density | 1.594 g/cm³ | Predicted (ChemicalBook) |
pKa | 6.41 | Predicted (ChemicalBook) |
Boiling Point | 286.4°C | Predicted (ChemicalBook) |
Storage Stability | 2-8°C under N₂ or Ar | Sigma-Aldrich, LGC Standards [3] [5] |
Bromine as a Versatile Synthetic Handle
The C2-bromine atom in this scaffold serves two primary functions:
Bromination protocols typically use NBS (N-bromosuccinimide) in acetonitrile at 0–25°C, preserving the saturated ring integrity [6].
Methyl Group: Steric and Electronic Effects
The N5-methyl group profoundly impacts molecular properties:
Table 3: Synthetic Routes to 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Method | Starting Material | Key Steps | Yield | Reference |
---|---|---|---|---|
Cyclization/Bromination | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | NBS bromination in CH₃CN at 0°C → RT | 70–85% | Patent CA1244827A [6] |
One-Pot Reduction/Alkylation | Thiazolo[5,4-c]pyridine | Step 1: H₂ (Pd/C), EtOH; Step 2: CH₃I, K₂CO₃, DMF; Step 3: NBS | 60% | LGC Standards [3] [5] |
Commercial Synthesis | Custom substrates | Multi-step GMP process; Purity: >95% (HPLC) | Not disclosed | Ambeed, TRC Chemicals [4] |
Pharmacological Implications
The bromine-methyl synergy enables targeted drug design:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0